trans-N,N-Dimethyl-4-(1-methyl-1H-indol-3-YL)pyrrolidin-3-amine 2hcl
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Overview
Description
trans-N,N-Dimethyl-4-(1-methyl-1H-indol-3-YL)pyrrolidin-3-amine 2hcl: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development . This compound is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of trans-N,N-Dimethyl-4-(1-methyl-1H-indol-3-YL)pyrrolidin-3-amine 2hcl involves several steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthetic route for this compound may involve the reaction of 1-methyl-1H-indole-3-carbaldehyde with N,N-dimethylpyrrolidine under controlled conditions, followed by purification and conversion to the hydrochloride salt .
Chemical Reactions Analysis
trans-N,N-Dimethyl-4-(1-methyl-1H-indol-3-YL)pyrrolidin-3-amine 2hcl undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: Reagents such as methanesulfonic acid, acetic acid, and various oxidizing and reducing agents are used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-N,N-Dimethyl-4-(1-methyl-1H-indol-3-YL)pyrrolidin-3-amine 2hcl has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-N,N-Dimethyl-4-(1-methyl-1H-indol-3-YL)pyrrolidin-3-amine 2hcl involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This compound may induce cell apoptosis, inhibit polymerization of tubulin, and arrest cells in specific phases of the cell cycle .
Comparison with Similar Compounds
trans-N,N-Dimethyl-4-(1-methyl-1H-indol-3-YL)pyrrolidin-3-amine 2hcl can be compared with other indole derivatives such as:
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
- 1H-Indole-3-carbaldehyde derivatives .
- trans-N,N-Dimethyl-1,2-cyclohexanediamine .
These compounds share similar structural motifs but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C15H23Cl2N3 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(3R,4S)-N,N-dimethyl-4-(1-methylindol-3-yl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H21N3.2ClH/c1-17(2)15-9-16-8-12(15)13-10-18(3)14-7-5-4-6-11(13)14;;/h4-7,10,12,15-16H,8-9H2,1-3H3;2*1H/t12-,15+;;/m1../s1 |
InChI Key |
AADVNTOCECPQRM-KJWOGLQMSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)[C@H]3CNC[C@@H]3N(C)C.Cl.Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CNCC3N(C)C.Cl.Cl |
Origin of Product |
United States |
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